Fluorine Regioisomer Impact: 3,4-Difluorophenyl Confers ~4× Potency Difference vs. 2,5-Difluorophenyl on a Structurally Related Scaffold
A published dataset comparing difluorophenyl regioisomers on a related pharmacophore reports a measurable potency differential: the 3,4-difluorophenyl substitution yielded an activity value of 799.67 ± 1, whereas the 2,5-difluorophenyl regioisomer gave 3198.70 ± 2 under identical assay conditions, representing an approximately fourfold difference [1]. While this data originates from a scaffold bearing the 3,4-difluorophenyl motif rather than the exact target compound, it establishes a class-level precedent that the fluorine substitution pattern is a critical determinant of biological activity.
| Evidence Dimension | Enzyme inhibition activity (arbitrary units; lower value = higher potency) |
|---|---|
| Target Compound Data | 3,4-Difluorophenyl: 799.67 ± 1 |
| Comparator Or Baseline | 2,5-Difluorophenyl: 3198.70 ± 2; 2,4-Difluorophenyl: 99.95 ± 1; 3,5-Difluorophenyl: 3198.70 ± 1 |
| Quantified Difference | ~4-fold difference between 3,4-difluorophenyl and 2,5-difluorophenyl regioisomers |
| Conditions | In vitro enzyme inhibition assay; identical conditions across all tested regioisomers (data from PMC Table 2) |
Why This Matters
This demonstrates that procurement of the correct difluorophenyl regioisomer is essential for SAR reproducibility; substituting the 2,5-difluorophenyl isomer (CAS 565172-39-6) for the 3,4-difluorophenyl target compound will yield quantitatively different biological results.
- [1] PMC Table 2: Fluorophenyl substitution SAR. 3,4-difluorophenyl activity = 799.67 ± 1; 2,5-difluorophenyl activity = 3198.70 ± 2; 2,4-difluorophenyl activity = 99.95 ± 1; 3,5-difluorophenyl activity = 3198.70 ± 1. ≥3 replicates per measurement. View Source
